1-(p-Iodophenyl)-2-propylamine hydrochloride

Overview

Description

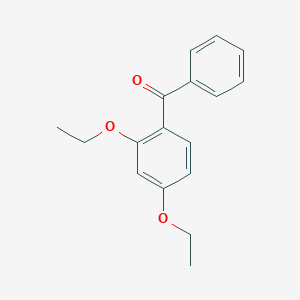

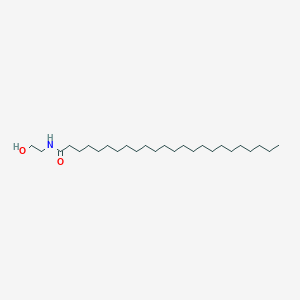

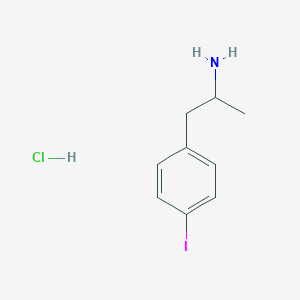

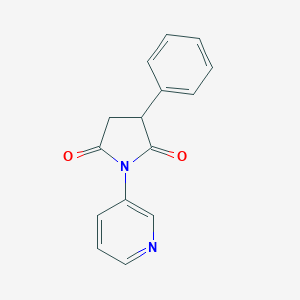

1-(p-Iodophenyl)-2-propylamine hydrochloride is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a propylamine group

Mechanism of Action

Target of Action

Similar compounds have been used as contrast agents to locate spinal tumors .

Mode of Action

It’s worth noting that similar compounds have been shown to be both radiographic and magnetic resonance (mr) contrast agents in patients with suspected cord abnormalities .

Biochemical Pathways

Related compounds have been shown to cause adhesive arachnoiditis, a condition characterized by inflammation of the arachnoid membranes of the brain and spinal cord .

Pharmacokinetics

It’s worth noting that similar compounds have been shown to have extended circulation in the blood .

Result of Action

Similar compounds have been shown to cause adhesive arachnoiditis, a condition characterized by inflammation of the arachnoid membranes of the brain and spinal cord .

Action Environment

It’s worth noting that similar compounds have been shown to be toxic to marine bacterial assemblages and cultures .

Biochemical Analysis

Biochemical Properties

The biochemical reactions involving 1-(p-Iodophenyl)-2-propylamine hydrochloride are complex and multifaceted. It interacts with various enzymes and proteins, and these interactions are crucial for its function . For instance, it has been found to interact with dehydrogenase enzymes, playing a role in the reduction of certain compounds .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate immune responses depending on the cellular context .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to be involved in the metabolism of certain compounds, undergoing initial α-oxidation followed by subsequent cycles of β-oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been found that certain albumin binder-conjugated compounds, which are based on the structure of this compound, exhibit enhanced tumor accumulation and retention over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, when used as a radiopharmaceutical, it has been found to demonstrate rapid clearance from normal tissues, high tumor uptake, and prolonged retention .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For instance, it has been found to be a part of the metabolism of certain compounds, undergoing initial α-oxidation followed by subsequent cycles of β-oxidation .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are of significant interest. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, it has been found to be distributed in various subcellular fractions, including the cytosolic, mitochondrial, microsomal, and crude nuclear fractions .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Ullmann reaction, where 1,3-bis(p-bromophenyl)-5-(p-iodophenyl)benzene precursors are polymerized on a metal surface under ultra-high vacuum conditions . The reaction conditions often require the presence of a catalyst and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(p-Iodophenyl)-2-propylamine hydrochloride may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Iodophenyl)-2-propylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(p-Iodophenyl)-2-propylamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving iodine-containing compounds.

Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine: This compound is used in imaging studies for its high affinity for sigma-1 receptors.

4-(p-Iodophenyl)butyryl Albumin: Used to improve the pharmacokinetic profile of radiopharmaceuticals.

Uniqueness: 1-(p-Iodophenyl)-2-propylamine hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its iodine atom provides distinct chemical properties that can be leveraged in different applications, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name |

1-(4-iodophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHFCILQSKMLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944494 | |

| Record name | 1-(4-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21894-58-6 | |

| Record name | Phenethylamine, 4-iodo-alpha-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021894586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI)](/img/structure/B164078.png)